Cas no 2228471-63-2 (2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine)

2-(2,4-Difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorinated phenyl ring with a methoxy substituent, enhancing electronic and steric properties, while the 1,1-difluoropropan-2-amine moiety contributes to metabolic stability and bioavailability. The compound's fluorine-rich design may improve binding affinity and selectivity in target interactions. Its unique scaffold makes it a valuable intermediate for developing bioactive molecules, particularly in CNS-targeted therapies or crop protection agents. The presence of multiple fluorine atoms also enhances lipophilicity, potentially improving membrane permeability. This compound is suited for exploratory synthesis in medicinal chemistry and material science applications.
2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine structure
2228471-63-2 structure
Product Name:2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine
CAS No:2228471-63-2
MF:C10H11F4NO
MW:237.194056749344
CID:6093580
PubChem ID:165854165
Update Time:2025-05-21

2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine
    • EN300-1974019
    • 2228471-63-2
    • Inchi: 1S/C10H11F4NO/c1-10(15,9(13)14)8-6(12)3-5(11)4-7(8)16-2/h3-4,9H,15H2,1-2H3
    • InChI Key: VUPKCEOHEZNUEA-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C1C(=CC(=CC=1OC)F)F)N)F

Computed Properties

  • Exact Mass: 237.07767662g/mol
  • Monoisotopic Mass: 237.07767662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine

Comprehensive Overview of 2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine (CAS No. 2228471-63-2)

The compound 2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine (CAS No. 2228471-63-2) is a fluorinated amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring difluoromethoxy and difluoropropyl groups, makes it a subject of interest for scientists exploring novel bioactive molecules. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, which are critical properties in drug design. This compound is often discussed in the context of fluorinated building blocks and small molecule therapeutics, aligning with current trends in precision medicine and sustainable chemistry.

In recent years, the demand for fluorinated compounds has surged due to their applications in drug discovery and material science. Researchers are particularly interested in how 2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine can be utilized in the synthesis of targeted therapies for neurological and inflammatory diseases. Its structural versatility allows for modifications that can improve binding affinity to specific biological targets, a hot topic in AI-driven drug development. Additionally, its potential role in green chemistry initiatives—such as reducing synthetic steps or minimizing waste—has garnered attention from environmentally conscious industries.

The synthesis of CAS No. 2228471-63-2 involves multi-step organic reactions, often starting from 2,4-difluoro-6-methoxybenzaldehyde. Advanced techniques like flow chemistry and catalysis are being explored to optimize its production, addressing scalability challenges. Analytical methods such as NMR spectroscopy and mass spectrometry are essential for characterizing its purity and confirming its molecular structure. These aspects are frequently searched by chemists and engineers looking for high-performance intermediates or custom synthesis solutions.

From a commercial perspective, 2-(2,4-difluoro-6-methoxyphenyl)-1,1-difluoropropan-2-amine is categorized as a specialty chemical, with suppliers emphasizing its high purity grades for research use. Its pricing and availability are influenced by factors like raw material costs and regulatory compliance, which are common concerns for procurement specialists. Discussions on platforms like LinkedIn and ResearchGate often highlight its role in collaborative R&D projects, reflecting the growing interdisciplinary approach to innovation.

Looking ahead, the compound’s relevance is expected to grow alongside advancements in fluorine chemistry and bioconjugation techniques. Its potential applications in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) are particularly promising, as these areas dominate current pharmaceutical trends. By integrating computational modeling and high-throughput screening, researchers aim to unlock further functionalities of this molecule, making it a staple in future life sciences breakthroughs.

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